Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
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Overview
Description
Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis . This particular compound features a unique combination of functional groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or other electrophiles. For this specific compound, the synthetic route may involve the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkyl halide under mild conditions.
Introduction of Functional Groups: The hexyldithio, methoxy, methyl, and benzimidazolyl groups can be introduced through a series of substitution and addition reactions.
Chemical Reactions Analysis
Pyridinium salts are known to undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Coupling Reactions: The presence of multiple functional groups allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridinium salts often involves their interaction with biological targets through ionic and covalent bonding. The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function . The presence of the benzimidazolyl group suggests potential interactions with DNA or RNA, which could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar compounds include other pyridinium salts with different substituents. For example:
Pyridinium, 2-(methylthio)methyl-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: This compound has a methylthio group instead of a hexyldithio group, which may affect its reactivity and biological activity.
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: The ethyldithio group provides different steric and electronic properties compared to the hexyldithio group.
The uniqueness of pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
124474-47-1 |
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Molecular Formula |
C22H27ClF3N3OS2 |
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-[2-[(hexyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C22H27F3N3OS2.ClH/c1-4-5-6-7-12-30-31-14-19-15(2)20(29-3)10-11-28(19)21-26-17-9-8-16(22(23,24)25)13-18(17)27-21;/h8-11,13H,4-7,12,14H2,1-3H3,(H,26,27);1H/q+1;/p-1 |
InChI Key |
HDJVOROQYVGKQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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